An In-Depth Technical Guide to the Synthesis of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate
An In-Depth Technical Guide to the Synthesis of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two main stages: the preparation of the key intermediate, tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, followed by its conversion to the target amino compound.
This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to ensure clarity and reproducibility for researchers in the field.
Stage 1: Synthesis of tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
The proposed synthesis for the ketone intermediate begins with the commercially available N-Boc-3-pyrrolidinone and proceeds through a four-step sequence involving a Horner-Wadsworth-Emmons reaction, hydrogenation, Dieckmann condensation, and subsequent hydrolysis and decarboxylation.
Experimental Protocols: Stage 1
Step 1a: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
To a solution of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0°C under a nitrogen atmosphere, triethyl phosphonoacetate (24.6 g, 110 mmol) is added dropwise. The mixture is stirred at 0°C for 30 minutes. A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (18.5 g, 100 mmol) in THF (50 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Step 1b: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
The product from Step 1a (25.5 g, 100 mmol) is dissolved in ethanol (250 mL). Palladium on carbon (10% w/w, 2.5 g) is added to the solution. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. The reaction mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the hydrogenated product, which is used in the next step without further purification.
Step 1c: Synthesis of tert-Butyl 2-ethoxy-1-oxo-6-azaspiro[3.4]octane-2-carboxylate
The crude product from Step 1b (25.7 g, 100 mmol) is dissolved in anhydrous toluene (300 mL). Sodium ethoxide (8.2 g, 120 mmol) is added, and the mixture is heated to reflux for 4 hours. After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (100 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 1d: Synthesis of tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
The β-keto ester from Step 1c (21.1 g, 100 mmol, assuming 100% conversion) is dissolved in a mixture of acetic acid (100 mL) and water (50 mL). The solution is heated to reflux for 8 hours. The mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final ketone, tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate.
Quantitative Data: Stage 1
| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Product | Expected Yield (%) |
| 1a | tert-Butyl 3-oxopyrrolidine-1-carboxylate | 0.10 | Triethyl phosphonoacetate / NaH | 0.11 | tert-Butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate | 85-95 |
| 1b | Product from 1a | 0.10 | H₂, Pd/C | Catalytic | tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | >95 |
| 1c | Product from 1b | 0.10 | Sodium ethoxide | 0.12 | tert-Butyl 2-ethoxy-1-oxo-6-azaspiro[3.4]octane-2-carboxylate | 70-80 |
| 1d | Product from 1c | 0.10 | Acetic acid / Water | Solvent | tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | 80-90 |
Stage 2: Synthesis of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate
The final stage of the synthesis involves the conversion of the ketone intermediate to the target primary amine via reductive amination.
Experimental Protocol: Stage 2
To a solution of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (22.5 g, 100 mmol) in methanol (300 mL), ammonium acetate (77.1 g, 1.0 mol) is added. The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (7.5 g, 120 mmol) is then added portion-wise over 30 minutes. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure. The residue is taken up in water (150 mL) and the pH is adjusted to >11 with a 2M sodium hydroxide solution. The aqueous layer is extracted with dichloromethane (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amine is purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to afford the final product, tert-butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate.
Quantitative Data: Stage 2
| Step | Reactant 1 | Moles (mol) | Reagents | Moles (mol) | Product | Expected Yield (%) |
| 2 | tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | 0.10 | Ammonium acetate, Sodium cyanoborohydride | 1.0, 0.12 | tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate | 60-75 |
Visualization of the Synthetic Pathway
The overall synthetic scheme is depicted in the following diagrams.
Caption: Synthetic pathway for the precursor ketone.
Caption: Conversion of the ketone to the target amine.
